3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group, a piperazine ring, and a pyrrolidine-2,5-dione moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrrolidine-2,5-dione moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C23H26F3N5O3 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
3-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26F3N5O3/c1-3-12-34-17-6-4-16(5-7-17)31-21(32)13-18(22(31)33)29-8-10-30(11-9-29)20-14-19(23(24,25)26)27-15(2)28-20/h4-7,14,18H,3,8-13H2,1-2H3 |
InChI Key |
UIVPLPPNOATQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Origin of Product |
United States |
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